1,3-Dibromo-7-tert-butylpyrene
Overview
Description
1,3-Dibromo-7-tert-butylpyrene is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of bromine atoms at the 1 and 3 positions and a tert-butyl group at the 7 position of the pyrene ring system
Mechanism of Action
Target of Action
1,3-Dibromo-7-tert-butylpyrene is a derivative of pyrene, a renowned aromatic hydrocarbon It’s known that pyrene and its derivatives have been extensively investigated for light-emitting device applications .
Biochemical Pathways
It’s known that pyrene and its derivatives can cause molecular aggregations in nonpolar solvents and in the solid state through cooperativity of the intermolecular π-π stacking and c–h···o interactions .
Result of Action
It’s known that pyrene and its derivatives exhibit great chemical stability and high charge carrier mobility .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-7-tert-butylpyrene can be synthesized through several methods, including:
Direct Bromination: Bromination of pyrene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions.
Stepwise Bromination: Sequential bromination of pyrene to introduce bromine atoms at specific positions.
Bromination of Derivatives: Bromination of tert-butylpyrene followed by further functionalization.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-7-tert-butylpyrene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H2SO4), while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Dihydro derivatives and partially reduced forms.
Substitution Products: Various functionalized pyrenes with different substituents.
Scientific Research Applications
1,3-Dibromo-7-tert-butylpyrene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Employed in studies of cellular processes and as a fluorescent probe.
Medicine: Investigated for its potential anti-cancer properties and use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
1,3-Dibromo-7-tert-butylpyrene is compared with other similar compounds, such as:
1,3-Dibromopyrene: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
7-tert-Butylpyrene: Does not have bromine atoms, leading to variations in biological activity and applications.
1,3,6,8-Tetra-bromopyrene: Contains additional bromine atoms, affecting its physical and chemical properties.
Properties
IUPAC Name |
1,3-dibromo-7-tert-butylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYQDOQFLJABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728461 | |
Record name | 1,3-Dibromo-7-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005771-04-9 | |
Record name | 1,3-Dibromo-7-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-7-tert-butylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,3-Dibromo-7-tert-butylpyrene a useful precursor in the synthesis of extended π-conjugated systems?
A1: this compound serves as a key starting material for creating extended π-conjugated pyrene derivatives. The two bromine atoms provide reactive sites for palladium-catalyzed Sonogashira coupling reactions. [] This reaction allows for the introduction of various arylethynyl groups at the 1 and 3 positions of the pyrene core, resulting in the formation of extended π-conjugated systems. [] This extension of the conjugated system significantly influences the compound's photophysical and electrochemical properties, making them interesting for applications in optoelectronics. []
Q2: How does the tert-butyl group at the 7-position of this compound impact the properties of the final extended π-conjugated derivatives?
A2: While the tert-butyl group doesn't directly participate in the π-conjugation, its presence influences the molecular packing in the solid state. [] X-ray crystallographic analyses revealed that despite the steric bulk of the tert-butyl group, the synthesized derivatives maintain a planar Y-shaped structure and exhibit strong face-to-face π-π stacking. [] This stacking behavior is crucial for charge transport properties and can impact the efficiency of potential optoelectronic devices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.